5-Fluoropyrimidine-2,4(1H,3H)-dione--(methanesulfinyl)methane (1/1)
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Overview
Description
5-Fluoropyrimidine-2,4(1H,3H)-dione–(methanesulfinyl)methane (1/1) is a fluorinated pyrimidine derivative. Fluorinated pyrimidines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the pyrimidine ring significantly alters the compound’s reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the conversion of an amino group to a fluorine atom using diazonium salts . Another method is the Umemoto reaction, which uses hypervalent iodine reagents to introduce fluorine atoms .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often involves large-scale chemical reactions under controlled conditions. The use of fluorinating agents such as sulfur tetrafluoride (SF4) and diethylaminosulfur trifluoride (DAST) is common in industrial settings . These reactions are typically carried out in specialized reactors to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyrimidine-2,4(1H,3H)-dione–(methanesulfinyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Fluoropyrimidine-2,4(1H,3H)-dione–(methanesulfinyl)methane has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a radiolabeling agent in biological imaging.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Fluoropyrimidine-2,4(1H,3H)-dione–(methanesulfinyl)methane involves its interaction with specific molecular targets. In cancer therapy, the compound inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation . The fluorine atoms in the compound enhance its binding affinity to the enzyme, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent that also inhibits thymidylate synthase.
5-Fluoro-2,4,6(1H,3H,5H)-pyrimidinetrione: Another fluorinated pyrimidine with similar chemical properties.
Uniqueness
5-Fluoropyrimidine-2,4(1H,3H)-dione–(methanesulfinyl)methane is unique due to its specific structural features and the presence of the methanesulfinyl group, which may confer additional reactivity and biological activity compared to other fluorinated pyrimidines .
Properties
CAS No. |
828935-76-8 |
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Molecular Formula |
C6H9FN2O3S |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-fluoro-1H-pyrimidine-2,4-dione;methylsulfinylmethane |
InChI |
InChI=1S/C4H3FN2O2.C2H6OS/c5-2-1-6-4(9)7-3(2)8;1-4(2)3/h1H,(H2,6,7,8,9);1-2H3 |
InChI Key |
FAXFJGBICSUCQT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C.C1=C(C(=O)NC(=O)N1)F |
Origin of Product |
United States |
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